![molecular formula C15H22ClNO3 B2488030 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1049742-64-4](/img/structure/B2488030.png)

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

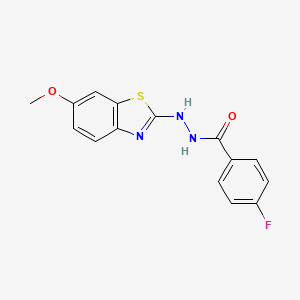

“3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the linear formula C15H21NO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The InChI code for “3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is 1S/C15H21NO3.ClH/c17-13-14-3-5-15 (6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,13H,1-2,7-12H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is 299.8 . It has a solid physical form and should be stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density might need further experimental measurements.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Cyclohexadienes and Related Compounds : A study by Nitta, Takimoto, and Ueda (1992) explored the synthesis of new condensation products like 1,5-dimethoxycarbonyl-2-methyl-4-morpholino (or piperidino)-6-phenyl-1, 3-cyclohexadiene. Some of these compounds demonstrated potent calcium channel-blocking activity (Nitta, H., Takimoto, K., & Ueda, I., 1992).

- Formation of Tetrahydroisoquinolin-4-ols : Research by Moshkin and Sosnovskikh (2013) revealed a novel one-pot synthesis of tetrahydroisoquinolines via acid-catalyzed rearrangement of 5-aryloxazolidines, offering a potential approach for the synthesis of this class of compounds (Moshkin, V. & Sosnovskikh, V., 2013).

- Reactivity of 2-Morpholinobutadienes : The study by Barluenga et al. (1990) analyzed how 2-morpholinobutadienes react with various dienophiles, indicating the impact of substituents on their behavior and product formation (Barluenga, J., Aznar, F., Cabal, M., & Valdés, C., 1990).

Catalysis and Organic Synthesis

- Palladium Complexes for C–C and C–N Coupling : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes that are efficient in catalyzing C–C and C–N coupling reactions (Dutta, J. & Bhattacharya, S., 2013).

- Ruthenium(III) Schiff Base Complexes : A study by Mahalingam et al. (2006) focused on ruthenium(III) complexes with N, O donor ligands derived from 2-hydroxy-1-naphthaldehyde and primary amines, which showed catalytic activity in the oxidation of benzyl alcohol to benzaldehyde (Mahalingam, V., Karvembu, R., Chinnusamy, V., & Natarajan, K., 2006).

Biochemical and Pharmaceutical Applications

- Antibacterial Activity of Aminoalkanols Hydrochlorides : Isakhanyan et al. (2014) reported on the synthesis and antibacterial activity of tertiary aminoalkanols hydrochlorides, which are related to the compound (Isakhanyan, A. U., Gevorgyan, G., Arakelyan, A., Safaryan, A., & Panosyan, G., 2014).

- Antitumor Activities of 4-Aminoquinazoline Derivatives : Li (2015) synthesized novel 4-aminoquinazoline derivatives, demonstrating certain activities against Bcap-37 cell proliferation, which indicates potential applications in cancer research (Li, W., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16;/h3-5,12-13H,1-2,6-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAJXGLKMBKLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCOC2=CC=CC(=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)

![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)